molecular formula C14H16O B15309871 1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one

1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one

Katalognummer: B15309871
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: GAYUSNJJULWCQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-one is a unique organic compound characterized by its spirocyclic structure This compound features a cyclohexane ring fused to an indene moiety, forming a spiro connection at the 1’ and 2’ positions

Vorbereitungsmethoden

The synthesis of 1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohexanone with indene in the presence of a strong acid catalyst can yield the desired spiro compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Analyse Chemischer Reaktionen

1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the indene moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-one has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-one exerts its effects is primarily through its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The spirocyclic structure also contributes to its unique binding properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-one can be compared with other spirocyclic compounds, such as:

    1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-amine: This compound features an amine group instead of a ketone, leading to different reactivity and applications.

    1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-methanol:

The uniqueness of 1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-one lies in its specific combination of a spirocyclic structure and a ketone functional group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H16O

Molekulargewicht

200.28 g/mol

IUPAC-Name

spiro[3H-indene-2,1'-cyclohexane]-1-one

InChI

InChI=1S/C14H16O/c15-13-12-7-3-2-6-11(12)10-14(13)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2

InChI-Schlüssel

GAYUSNJJULWCQU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.